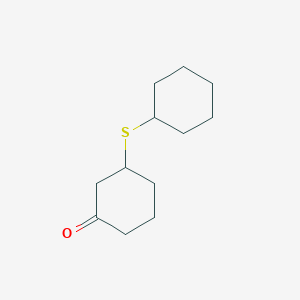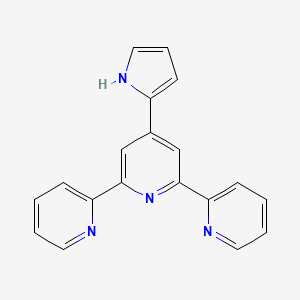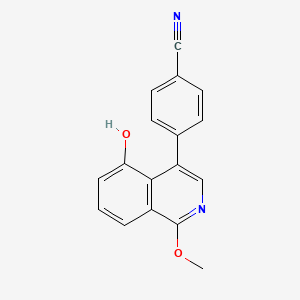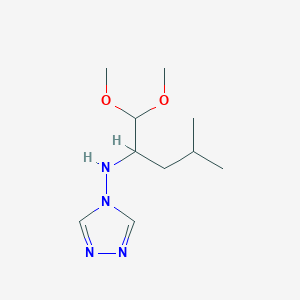![molecular formula C11H13NO B12521644 (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 666256-78-6](/img/structure/B12521644.png)
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the pent-4-yn-1-yl side chain and the azabicyclo moiety. The reaction conditions often require precise control of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to improve reaction efficiency and reduce production costs. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug scaffold is being explored for the development of new therapeutics, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one: This is a stereoisomer of the compound, differing in the spatial arrangement of atoms.
(1S,4R)-2-(But-3-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one: This compound has a shorter side chain, affecting its reactivity and applications.
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]heptane: This compound lacks the enone functionality, altering its chemical properties.
Uniqueness
The uniqueness of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one lies in its combination of a rigid bicyclic structure with a reactive enone group and a pent-4-yn-1-yl side chain. This combination provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
666256-78-6 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(1S,4R)-2-pent-4-ynyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-7-12-10-6-5-9(8-10)11(12)13/h1,5-6,9-10H,3-4,7-8H2/t9-,10+/m0/s1 |
Clé InChI |
YCCITLJVCOVSJO-VHSXEESVSA-N |
SMILES isomérique |
C#CCCCN1[C@H]2C[C@@H](C1=O)C=C2 |
SMILES canonique |
C#CCCCN1C2CC(C1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)


![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)



![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
